
Lobatamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobatamide A is a natural product found in Pseudomonas with data available.
Scientific Research Applications
V-ATPase Inhibition
Lobatamide A and its analogues have been synthesized and evaluated for their ability to inhibit V-ATPase, an enzyme involved in various cellular processes. Simplified analogues of lobatamides have shown significant inhibitory activity on bovine V-ATPase. Key components like the salicylate phenol, enamide NH, and the ortho-substitution of the salicylate ester are critical for this activity (Shen et al., 2002); (Shen et al., 2003).
Antitumor Properties
Lobatamide A is studied for its potential antitumor properties. The total synthesis and stereochemical assignment of Lobatamide C, a closely related compound, have been achieved, providing insights into its structure and possible therapeutic applications (Shen et al., 2002); (Shen et al., 2002).
Photoactivatable Analogues for Binding Studies
To understand the binding of lobatamides to mammalian V-ATPase, photoactivatable analogues of Lobatamide A have been synthesized. These analogues are designed to help in the detailed study of how lobatamides interact with the V-ATPase enzyme (Shen et al., 2005).
Enamide Formation in Synthesis
The synthesis of enamides related to lobatamide A involves copper-mediated vinylic substitution. This method is crucial for preparing the O-methyloxime enamide side chains related to lobatamides and other natural products, contributing to our understanding of the chemical structure and potential modifications of lobatamide A (Shen & Porco, 2000).
properties
Molecular Formula |
C27H32N2O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16- |
InChI Key |
JYHIHHYYXXKTTJ-JSFHDESQSA-N |
Isomeric SMILES |
CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O |
Canonical SMILES |
CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |
synonyms |
lobatamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



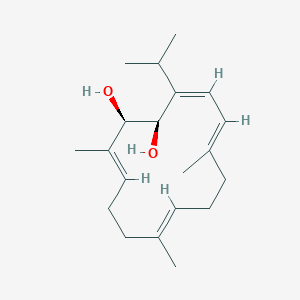
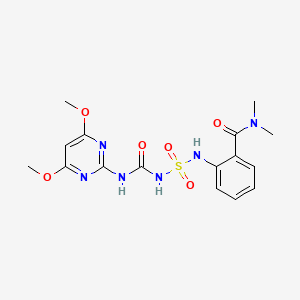
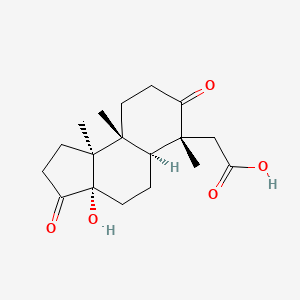

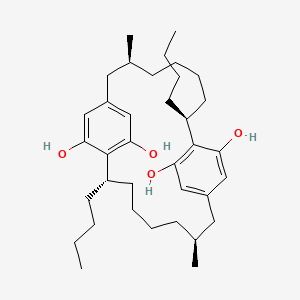
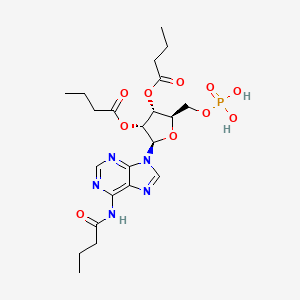
![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)

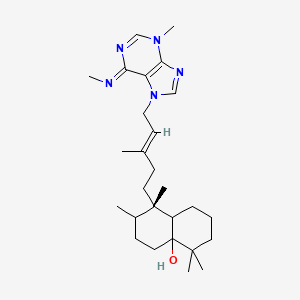
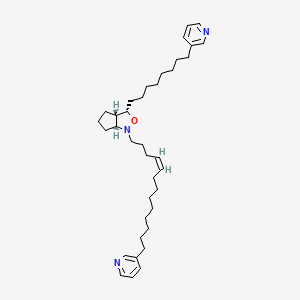
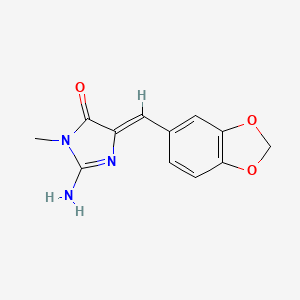
![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)

![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)